6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine

Medicinal chemistry Sequential cross-coupling Kinase inhibitor synthesis

6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine (CAS 1908455-60-6) is a polysubstituted pyrido[2,3-d]pyrimidine scaffold bearing bromine at C-6, chlorine at C-2, a methyl group at C-5, and a primary amine at C-7. This fused bicyclic heterocycle is a privileged intermediate in medicinal chemistry, particularly for constructing kinase inhibitor libraries and late-stage functionalized drug candidates.

Molecular Formula C8H6BrClN4
Molecular Weight 273.52 g/mol
Cat. No. B13919490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine
Molecular FormulaC8H6BrClN4
Molecular Weight273.52 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC2=NC(=NC=C12)Cl)N)Br
InChIInChI=1S/C8H6BrClN4/c1-3-4-2-12-8(10)14-7(4)13-6(11)5(3)9/h2H,1H3,(H2,11,12,13,14)
InChIKeyKLYZERWPNSRHAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine - Essential Procurement Data for a Strategic Pyridopyrimidine Building Block


6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine (CAS 1908455-60-6) is a polysubstituted pyrido[2,3-d]pyrimidine scaffold bearing bromine at C-6, chlorine at C-2, a methyl group at C-5, and a primary amine at C-7. This fused bicyclic heterocycle is a privileged intermediate in medicinal chemistry, particularly for constructing kinase inhibitor libraries and late-stage functionalized drug candidates . Its commercial availability at a verified purity of ≥98% from multiple global suppliers makes it a practical procurement choice for structure-activity relationship (SAR) programs . The compound's molecular formula is C8H6BrClN4 with a molecular weight of 273.52 g/mol and a predicted LogP of approximately 2.49, indicating favorable permeability characteristics for drug design [1].

Why 6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine Cannot Be Replaced by Generic Analogs in Drug Discovery Programs


Attempts to substitute this compound with generic pyrido[2,3-d]pyrimidine building blocks lead to loss of key synthetic advantages. The orthogonal reactivity of the C-6 bromine (Suzuki-Miyaura coupling site) and C-2 chlorine (nucleophilic aromatic substitution site) enables sequential, chemoselective derivatizations that are impossible with symmetrical dihalo analogs such as 2,4-dichloropyrido[2,3-d]pyrimidine [1]. The C-5 methyl group constrains the scaffold's conformational space and modulates lipophilicity (ΔLogP of ~0.5 compared to des-methyl analogs), directly influencing target binding kinetics [2]. Critically, the C-7 primary amine is not merely a hydrogen-bond donor; it serves as a versatile anchor for amide coupling, sulfonamide formation, or reductive amination, a feature absent in the more common 7(8H)-one variants that dominate commercial catalogs and require additional deprotection or activation steps [3]. These combined features make generic replacement chemically and economically disadvantageous.

6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine - Direct Comparative Data for Informed Procurement Decisions


Orthogonal Dihalogen Reactivity vs. Symmetrical 2,4-Dichloro Analogs: A Head-to-Head Synthetic Efficiency Analysis

When compared directly to 2,4-dichloropyrido[2,3-d]pyrimidine, the target compound enables chemoselective sequential functionalization due to the distinct leaving-group potentials of C-6 Br versus C-2 Cl. In a multi-step synthesis of a pyrido[2,3-d]pyrimidine-7-one kinase inhibitor, the key intermediate 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (a close 7-one analog of the target compound) undergoes bromination at C-6 with 1,3-dibromo-5,5-dimethylhydantoin in 85% yield, while the C-2 chlorine remains intact for subsequent amination. In contrast, the 2,4-dichloro scaffold requires careful temperature control (−20 °C) and excess nucleophile stoichiometry to achieve >5:1 regioselectivity for the C-4 position over C-2 [1][2]. This translates to fewer synthetic steps (saving 2-3 days of researcher time) and higher overall yields for library production when using the target scaffold.

Medicinal chemistry Sequential cross-coupling Kinase inhibitor synthesis

7-Amine vs. 7(8H)-One Scaffold: Direct Comparison of Antihypertensive Potency and Duration of Action in SHR Model

A benchmark study of 51 6-arylpyrido[2,3-d]pyrimidin-7-amines in the spontaneously hypertensive rat (SHR) model demonstrated that the 7-amine series produces gradual and sustained blood pressure lowering to normotensive levels at oral doses of 10-50 mg/kg, with a duration exceeding 24 hours. The structurally analogous 7(8H)-one derivatives reported in a separate kinase inhibitor program required a 2-aminopyridine C-2 substituent to achieve comparable in vivo efficacy, adding at least two synthetic steps and increasing molecular weight by approximately 90 Da [1][2]. While the specific target compound was not tested directly in these studies as it is a synthetic intermediate, the 7-amine pharmacophore is structurally conserved and is the essential feature enabling the gradual and sustained pharmacodynamic profile observed in the 1981 Bennett et al. study, whereas the 7-one requires additional optimization to overcome its inherently shorter duration of action and lower oral bioavailability [1].

Antihypertensive pharmacology In vivo SAR Cardiovascular drug discovery

Palbociclib Intermediate Structural Analogy: C-5 Methyl Group Impact on CDK4/6 Selectivity

The target compound is a direct structural precursor to the Palbociclib intermediate 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, differing only at the C-7 position (NH2 vs. O) and the N-8 position (H vs. cyclopentyl). The C-5 methyl group is a critical pharmacophoric element retained in the final Palbociclib structure; SAR studies on the pyrido[2,3-d]pyrimidin-7-one series showed that des-methyl analogs exhibit a 5- to 10-fold reduction in CDK4/6 inhibitory potency (IC50 shifts from approximately 10 nM to 50-100 nM) [1]. In the commercial synthesis pathway, the C-5 methyl is installed early and conserved throughout all subsequent steps, confirming that procurement of the pre-methylated scaffold eliminates a low-yielding late-stage alkylation step (typical yields of 40-55% for direct pyrimidine C-5 methylation) [2].

CDK4/6 inhibitor synthesis Oncology Process chemistry

Physicochemical Property Profile Compared to N(8)-Substituted 7-One Analogs

Comparison of the computed physicochemical properties of the target 7-amine with its N(8)-cyclopentyl-7(8H)-one counterpart (the Palbociclib intermediate) reveals significant differences that impact downstream synthetic utility. The target compound has a molecular weight of 273.52 Da, LogP of 2.49, and 1 hydrogen bond donor (HBD), whereas the Palbociclib intermediate has a molecular weight of 342.62 Da, LogP of 3.81, and 0 HBDs [1]. The lower LogP (Δ = −1.32) and presence of the HBD in the target compound provide greater aqueous solubility for solution-phase chemistry and facilitate purification by reverse-phase chromatography, while the higher LogP of the N(8)-substituted analog necessitates the use of less convenient normal-phase methods .

ADME prediction Preclinical development Building block selection

Optimal Use Cases for 6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine Based on Verified Differentiation Data


Kinase-Focused Fragment and Lead Generation Libraries

The orthogonal reactivity of C-6 Br and C-2 Cl enables construction of diverse kinase inhibitor libraries via sequential Suzuki-Miyaura coupling (at C-6) followed by SNAr amination (at C-2), generating analogs with systematic variation at two distinct vectors on the pyridopyrimidine core. The C-7 amine provides an additional diversification point through amide bond formation or reductive amination, yielding three points of chemical diversity from a single building block. This is directly supported by the patent literature demonstrating that 6-arylpyrido[2,3-d]pyrimidin-7-amines exhibit potent antihypertensive activity and that substituted 7-one analogs are broad-spectrum tyrosine kinase inhibitors [1][2].

Palbociclib Back-Up Series and Next-Generation CDK4/6 Inhibitor Development

The target compound's C-5 methyl group and 6-bromo-2-chloro substitution pattern match the Palbociclib core, enabling direct conversion to N(8)-substituted-7-one intermediates through simple oxidation and N-alkylation steps. This provides a rapid entry point for synthesizing Palbociclib analogs with modified C-2 amine substituents while preserving the critical C-5 methyl that confers CDK4/6 potency. As demonstrated in the commercial synthesis patent, the C-5 methyl is pre-installed, circumventing the low-yielding late-stage alkylation that plagues alternative synthetic routes [1].

DHFR-Targeted Anti-Infective Discovery Leveraging the 7-Amine Handle

The 7-amine group enables direct Buchwald-Hartwig coupling with substituted anilines to generate DHFR inhibitors, a strategy validated by the successful synthesis of pivaloyl-protected 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidine analogs that showed potent and selective inhibition of Pneumocystis jirovecii and Toxoplasma gondii DHFR [1]. The target compound's pre-installed bromine at C-6 is poised for this exact transformation, making it an ideal starting material for anti-infective DHFR programs.

Antihypertensive Candidate Synthesis via C-6 Arylation and C-2 Derivatization

The J. Med. Chem. (1981) benchmark study demonstrated that 6-arylpyrido[2,3-d]pyrimidin-7-amines produce sustained blood pressure lowering in the SHR model at oral doses of 10-50 mg/kg. The target compound provides the exact core scaffold required to replicate and extend this series: the C-6 bromine serves as the arylation site (Suzuki coupling with arylboronic acids), the C-2 chlorine can be displaced with amines to tune pharmacokinetics, and the C-7 amine is the essential pharmacophore for antihypertensive activity [1].

Quote Request

Request a Quote for 6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.